molecular formula C18H16FN3O2S B2593981 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide CAS No. 1797289-84-9

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide

Cat. No. B2593981
CAS RN: 1797289-84-9
M. Wt: 357.4
InChI Key: BKQVVNSUTYHQGU-UHFFFAOYSA-N
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Description

The compound “N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide” is a member of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class . It is used in the discovery of potent and selective WDR5-WIN-site inhibitors . WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .


Synthesis Analysis

The synthesis of this compound involves fragment-based methods and structure-based design . NMR-based screening of a large fragment library identified several chemically distinct hit series that bind to the WIN site within WDR5 . Members of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class were expanded using a structure-based design approach to arrive at lead compounds .


Molecular Structure Analysis

The molecular formula of the compound is C14H13BN2O2 . The average mass is 252.076 Da and the monoisotopic mass is 252.107010 Da .


Chemical Reactions Analysis

The compound is involved in the binding to the WIN site within WDR5 . This binding is crucial for the inhibitory activity of the compound against WDR5 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 576.1±56.0 °C at 760 mmHg . The compound has a molar refractivity of 73.0±0.5 cm3 .

Scientific Research Applications

Anticancer Properties

The synthesis of this compound involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. The resulting 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives exhibit promising anti-cancer properties . Specifically, compound RB7 demonstrated remarkable anticancer activity against HT-29 colon cancer cells, with an IC50 range estimated at 6.587 to 11.10 µM. Further investigation revealed that RB7 induced cell death via the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, ultimately activating Caspase 3 in HT-29 cells.

Pyrrolopyrazine Scaffold

The compound’s pyrrolopyrazine scaffold—a nitrogen-containing heterocyclic compound—holds significant potential. Pyrrolopyrazines have been studied extensively for their utility in rational drug design. Ligands containing a pyrazine ring exhibit promising p-donor properties and have applications in diverse therapeutic areas, including antidepressants, antipsychotics, antihistamines, antifungals, antioxidants, and anti-inflammatories .

Unsymmetrically Tetrasubstituted Pyrroles

Additionally, the compound’s pyrrolo[1,2-a]pyrimidine derivatives have been synthesized, demonstrating unexpected time-dependent aggregation-induced emission enhancement (AIEE) properties. These findings highlight the compound’s potential in novel applications .

Mechanism of Action

The compound acts as a potent and selective WDR5-WIN-site inhibitor . It binds to the WIN site within WDR5, inhibiting its activity . This makes it a potential therapeutic agent for the treatment of mixed-lineage leukemia .

properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-15-7-1-2-8-17(15)25(23,24)21-14-6-3-5-13(11-14)16-12-20-18-9-4-10-22(16)18/h1-3,5-8,11-12,21H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQVVNSUTYHQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide

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